1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone
Description
Properties
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-17-14-21(2)12-13-23(17)15-18-8-10-22(11-9-18)20(24)16-25-19-6-4-3-5-7-19/h3-7,17-18H,8-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIYKUUEPRRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone is a complex organic compound belonging to the class of piperazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
The primary biological activity of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone is linked to its interaction with specific molecular targets within biological systems. The compound exhibits significant antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that this compound can inhibit the growth of Plasmodium falciparum by disrupting essential biochemical pathways necessary for the parasite's survival and replication.
Key Findings:
- Growth Inhibition : The compound has shown a growth inhibition rate ranging from 56% to 93% at a concentration of 40 μg/mL against Plasmodium falciparum.
- Target Pathways : It likely interferes with metabolic processes critical for the parasite's life cycle, although specific pathways remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other piperazine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone | Contains a methyl group on piperazine | Antimicrobial properties |
| 1-(4-(Ethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone | Ethyl substitution instead of methyl | Antipsychotic effects |
| 1-(4-(Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone | Dimethyl substitution enhances reactivity | Enhanced neuropharmacological activity |
Antimalarial Activity
In a recent study, various piperazine derivatives were synthesized and screened for their antimalarial activity. The results indicated that compounds similar to 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone exhibited promising results against Plasmodium falciparum, highlighting their potential as lead compounds for further drug development.
Neuropharmacological Effects
Another area of research has focused on the neuropharmacological effects of piperazine derivatives. A study involving a series of piperazine compounds demonstrated that modifications in their structure could significantly alter their activity at neurotransmitter receptors. This suggests that 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone may also possess potential applications in treating neurological disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s uniqueness lies in its 2,4-dimethylpiperazine substituent and phenoxyethanone group. Below is a comparative analysis with structurally related molecules from the evidence:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
- Phenoxy vs. Aromatic Heterocycles: The phenoxy group in the target compound (vs. thiophene in MK47 or indole in ) offers moderate lipophilicity, balancing membrane permeability and aqueous solubility. Larger aromatic systems (e.g., carbazole in ) may hinder bioavailability.
- Dimethylpiperazine vs. In contrast, trifluoromethylpiperazine ( ) introduces strong electron-withdrawing effects, altering binding kinetics.
- Ethanone Linker: The ethanone spacer is conserved across analogs (e.g., ), suggesting its role in maintaining optimal distance between aromatic and piperidine/piperazine moieties.
Q & A
Q. What are the critical synthetic steps and challenges in preparing 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone?
The synthesis involves multi-step reactions:
- Step 1 : Alkylation of piperidine with a 2,4-dimethylpiperazine derivative using alkyl halides (e.g., methyl iodide) under basic conditions to form the piperazine-piperidine hybrid core.
- Step 2 : Coupling the intermediate with phenoxyacetyl chloride via nucleophilic acyl substitution. Key challenges include controlling regioselectivity during alkylation and minimizing byproducts during coupling. Purification often requires column chromatography or recrystallization .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR confirm backbone connectivity and substituent placement, with characteristic shifts for piperazine (δ 2.3–3.1 ppm) and phenoxy groups (δ 6.8–7.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 401.28).
- HPLC : Quantifies purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Use of Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aromatic substitutions) increases efficiency.
- Temperature Control : Lower temperatures (0–5°C) during acylations reduce side reactions. Continuous flow synthesis has been proposed for industrial-scale production .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC values or receptor binding affinities may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Structural Analog Interference : Compare activity with analogs like 1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethanone to isolate substituent effects .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may confound results .
Q. How do computational methods predict target interactions and selectivity?
- Molecular Docking : Models binding to serotonin receptors (e.g., 5-HT) using software like AutoDock Vina. The phenoxy group shows π-π stacking with Phe residues.
- Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR : Correlates substituent bulk (e.g., methyl groups on piperazine) with logP and bioavailability .
Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological potential?
- In Vitro : Radioligand displacement assays (e.g., H-ketanserin for 5-HT antagonism).
- In Vivo : Rodent models of anxiety (elevated plus maze) or psychosis (MK-801-induced hyperlocomotion). Contradictory efficacy between models may reflect species-specific metabolism or blood-brain barrier penetration .
Methodological Guidance
Q. How should researchers address conflicting spectral data during characterization?
- NMR Solvent Effects : Compare DMSO-d vs. CDCl spectra to identify solvent-induced shifts.
- Impurity Peaks : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts.
- X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., piperidine chair conformation) .
Q. What are best practices for stability studies under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Light Sensitivity : Store in amber vials if phenoxy groups show UV-induced isomerization.
- Plasma Stability : Use human plasma to assess esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
